- C-H Cyanation of 6-Ring N-Containing HeteroaromaticsChemistry - A European Journal, 2017, 23(59), 14733-14737,
Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

94413-64-6 structure
商品名:methyl 2-cyanopyridine-4-carboxylate
methyl 2-cyanopyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyanoisonicotinate
- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- 2-Cyano-isonicotinic acid methyl ester
- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
- methyl 2-cyanopyridine-4-carboxylate
- 6-Methoxyindole
- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
- 2-Cyano-4-carbomethoxypyridine
- ORVHMLCJEKDDAX-UHFFFAOYSA-N
- BCP09229
- 2-Cyanoisonicotinic acid methyl ester
- AB31346
- Isonicotinic acid, 2-cyano-, methyl ester (6CI)
- Methyl 2-cyano-4-pyridinecarboxylate (ACI)
- CS-W006243
- EN300-100141
- DTXSID50478210
- J-522008
- MFCD07367894
- Z1198172047
- AC-14227
- AKOS006286048
- Methyl2-cyanoisonicotinate
- SCHEMBL2224335
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- AS-18621
- 94413-64-6
- DB-079874
- SY029349
-
- MDL: MFCD07367894
- インチ: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
- InChIKey: ORVHMLCJEKDDAX-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C(C(OC)=O)C=CN=1
計算された属性
- せいみつぶんしりょう: 162.04300
- どういたいしつりょう: 162.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 107-109 ºC
- ふってん: 296.6°C at 760 mmHg
- フラッシュポイント: 133.2°C
- 屈折率: 1.536
- ようかいど: 微溶性(6.2 g/l)(25ºC)、
- すいようせい: Slightly Soluble in water (6.2 g/L) (25°C).
- PSA: 62.98000
- LogP: 0.73988
methyl 2-cyanopyridine-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険レベル:6.1
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
methyl 2-cyanopyridine-4-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
methyl 2-cyanopyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 25g |
¥156.00 | 2024-04-24 | |
eNovation Chemicals LLC | D409574-25g |
2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |
94413-64-6 | 97% | 25g |
$1500 | 2023-09-04 | |
Ambeed | A171956-500g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 500g |
$414.0 | 2025-02-26 | |
Ambeed | A171956-1g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 1g |
$9.0 | 2025-02-26 | |
eNovation Chemicals LLC | D631488-100g |
2-Cyano-4-pyridine carboxylic acid Methyl ester |
94413-64-6 | 97% | 100g |
$260 | 2024-06-05 | |
Enamine | EN300-100141-25.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 25g |
$188.0 | 2023-05-01 | |
abcr | AB403420-1 g |
Methyl 2-cyanopyridine-4-carboxylate; . |
94413-64-6 | 1g |
€79.50 | 2023-04-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 20g |
409.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 25g |
767CNY | 2021-05-08 | |
Enamine | EN300-100141-10.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 10g |
$101.0 | 2023-05-01 |
methyl 2-cyanopyridine-4-carboxylate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
リファレンス
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
合成方法 3
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C
1.2 3 h, 65 °C
1.2 3 h, 65 °C
リファレンス
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylationsNature (London, 2023, 615(7950), 67-72,
合成方法 4
はんのうじょうけん
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
リファレンス
- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,
合成方法 5
はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
リファレンス
- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
リファレンス
- Process for preparation of Topiroxostat, China, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
リファレンス
- Preparation of Tpiroxostat crystal form I, China, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
リファレンス
- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistryTetrahedron, 2016, 72(51), 8470-8478,
合成方法 11
はんのうじょうけん
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C
リファレンス
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
リファレンス
- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux
リファレンス
- Method for synthesizing impurity of topiroxostat, China, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
リファレンス
- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C
リファレンス
- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,
合成方法 16
はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C
リファレンス
- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
リファレンス
- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
リファレンス
- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
リファレンス
- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,
methyl 2-cyanopyridine-4-carboxylate Raw materials
- Methyl Isonicotinate N-Oxide
- pyridine-2-carbonitrile
- Methyl 2-bromoisonicotinate
- 2-cyanopyridine-4-carboxylic acid
- methyl 2-carbamoylisonicotinate
- trimethylsilanecarbonitrile
- Methyl 2-Methylisonicotinic acid
- Methyl isonicotinate
- Methyl nicotinate 1-oxide
methyl 2-cyanopyridine-4-carboxylate Preparation Products
methyl 2-cyanopyridine-4-carboxylate 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

清らかである:99%
はかる:500g
価格 ($):552.0